(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
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Overview
Description
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that features a pyridine ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with cyclopentanone in the presence of a base, followed by reduction and subsequent cyclization to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyridin-7-ol: A structurally similar compound with a sulfur atom in place of the nitrogen atom in the pyridine ring.
Pyridin-2-ol: A simpler analog with a hydroxyl group attached to the pyridine ring.
Uniqueness
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to its specific structural features, including the fused cyclopentane ring and the presence of a chlorine atom. These characteristics confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(7S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2/t6-/m0/s1 |
InChI Key |
XZVGQEYEEUNMQM-LURJTMIESA-N |
Isomeric SMILES |
C1CC2=C([C@H]1O)N=C(C=C2)Cl |
Canonical SMILES |
C1CC2=C(C1O)N=C(C=C2)Cl |
Origin of Product |
United States |
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